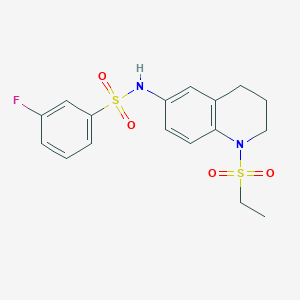

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a 3-fluorobenzenesulfonamide moiety at position 5. This compound is structurally designed to optimize interactions with biological targets, leveraging the sulfonamide group’s capacity for hydrogen bonding and the fluorine atom’s electron-withdrawing properties to enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-10-4-5-13-11-15(8-9-17(13)20)19-26(23,24)16-7-3-6-14(18)12-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWRARBEBPVNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Ethylsulfonyl Group: The tetrahydroquinoline intermediate is then treated with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.

Attachment of the Fluorobenzenesulfonamide Group: Finally, the compound is reacted with 3-fluorobenzenesulfonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction: The tetrahydroquinoline core can be oxidized to form quinoline derivatives, and reduced to form more saturated analogs.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce quinoline derivatives.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to study the mechanisms of action of sulfonamides and their effects on cellular processes.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the fluorobenzenesulfonamide group can enhance the binding affinity of the compound to its target, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide with five structurally related compounds from the evidence, focusing on substituent effects, synthetic routes, and biological implications:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent-Driven Activity: The ethylsulfonyl group in the target compound may enhance metabolic stability compared to piperidinyl (Compound 70) or methoxyphenylsulfonyl (Compound 11) groups, as alkylsulfonyl moieties are less prone to oxidative metabolism . The 3-fluorobenzenesulfonamide substituent likely improves target binding affinity relative to non-fluorinated analogs (e.g., Compound 70’s thiophene-carboximidamide), as fluorine’s electronegativity strengthens dipole interactions .

Biological Target Specificity: Compounds with sulfonamide-linked heterocycles (e.g., thiophene in Compound 70, benzothiazole in Patent Example 1) exhibit selectivity for nitric oxide synthase (NOS) or kinase targets, whereas hydroxamic acid derivatives (Compound 11) are classical HDAC inhibitors . The target compound’s dual sulfonamide-fluorine design may bridge these activities.

Synthetic Efficiency: The target compound’s synthesis likely parallels methods for tetrahydroquinoline sulfonamides (e.g., chlorosulfonation, coupling reactions), as seen in and . Yields for similar compounds range from 60–73%, with HPLC purity consistently >95% .

Contrast with Tetrahydroisoquinoline Analogs: The tetrahydroisoquinoline derivative () demonstrates that core rigidity (vs. tetrahydroquinoline’s flexibility) and trifluoroacetyl groups significantly alter pharmacokinetics, suggesting the target compound’s tetrahydroquinoline core may improve tissue penetration .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is C19H24N2O4S2. Its structure features a tetrahydroquinoline core combined with ethylsulfonyl and sulfonamide moieties. This unique combination contributes to its reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the tetrahydroquinoline core and subsequent modifications to introduce the sulfonamide and ethylsulfonyl groups. The general synthetic route can be summarized as follows:

- Formation of Tetrahydroquinoline Core : Starting from appropriate precursors, the tetrahydroquinoline structure is synthesized through cyclization reactions.

- Introduction of Ethylsulfonyl Group : This is achieved by reacting the tetrahydroquinoline derivative with ethane sulfonyl chloride.

- Coupling with 3-Fluorobenzenesulfonamide : The final step involves coupling the ethylsulfonyl-tetrahydroquinoline with 3-fluorobenzenesulfonamide.

Enzyme Inhibition

Research indicates that N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide exhibits significant inhibitory activity against several enzymes:

- Lysyl Oxidase : This enzyme is crucial for collagen and elastin cross-linking in the extracellular matrix. Inhibition may have therapeutic implications in conditions such as fibrosis and cancer metastasis .

- Lipoxygenase : Compounds structurally similar to this sulfonamide have shown promise as good inhibitors of lipoxygenase, suggesting potential anti-inflammatory applications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide:

Q & A

Q. What methods are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.